2-Amino-4,6-dichlorobenzoic acid 2-Amino-4,6-dichlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 20776-63-0
VCID: VC1969342
InChI: InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
SMILES: C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol

2-Amino-4,6-dichlorobenzoic acid

CAS No.: 20776-63-0

Cat. No.: VC1969342

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4,6-dichlorobenzoic acid - 20776-63-0

Specification

CAS No. 20776-63-0
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
IUPAC Name 2-amino-4,6-dichlorobenzoic acid
Standard InChI InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Standard InChI Key VNOYJBSEORILIE-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl

Introduction

Chemical Identity and Structure

2-Amino-4,6-dichlorobenzoic acid is a benzoic acid derivative with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The compound has a carboxylic acid functional group that contributes to its acidic properties.

Identification Parameters

ParameterValue
IUPAC Name2-amino-4,6-dichlorobenzoic acid
Common Name4,6-dichloroanthranilic acid
CAS Number20776-63-0
Molecular FormulaC₇H₅Cl₂NO₂
Molecular Weight206.03 g/mol
EU Number111-082-3
InChIInChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
InChI KeyVNOYJBSEORILIE-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1N)C(=O)O)Cl)Cl

The compound's structure consists of a benzene ring with strategically positioned functional groups that influence its reactivity and biological activities .

Physical and Chemical Properties

2-Amino-4,6-dichlorobenzoic acid exhibits specific physical and chemical properties that are important for its applications in various fields.

Physical Properties

PropertyValueMethod
Physical StateSolid/powderObserved
Density1.6±0.1 g/cm³Experimental
Melting Point178.0-178.5 °C (decomp)Experimental
Boiling Point375.2±42.0 °C at 760 mmHgPredicted
Flash Point180.7±27.9 °CPredicted
Solubility in Water1.25 g/LExperimental
AppearanceWhite to off-white powderObserved

Chemical Properties

PropertyValueMethod
pH2.3 (in H₂O, 20°C)Experimental
pKa3.42±0.25Predicted
LogP2.69Predicted
Vapor Pressure0.0±0.9 mmHg at 25°CPredicted
Refractive Index1.658Predicted
Exact Mass204.969727Calculated
PSA (Polar Surface Area)63.32000Calculated

The acidic nature of this compound is primarily due to the carboxylic acid group, while its solubility characteristics are influenced by the amino group and the two chlorine atoms .

Industrial and Research Applications

2-Amino-4,6-dichlorobenzoic acid has diverse applications in both industrial settings and research laboratories.

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly for:

  • Pharmaceutical intermediates for therapeutic agents

  • Agrochemical precursors

  • Building blocks for complex organic molecules

  • Preparation of functionalized heterocycles

Research Applications

In scientific research, 2-amino-4,6-dichlorobenzoic acid is utilized for:

  • Biochemical studies investigating enzyme-substrate interactions

  • Structure-activity relationship studies

  • Development of novel synthetic methodologies

  • Quantitative structure-toxicity relationship (QSTR) analyses of benzoic acid derivatives

Research has indicated that this compound can activate defense-related genes in plants and inhibit key enzymes such as hexokinases, suggesting potential applications in agricultural and medicinal chemistry .

Biological Activity and Mechanisms

The biological activities of 2-amino-4,6-dichlorobenzoic acid are influenced by its structural features, particularly the positions of the chlorine atoms and the amino group on the benzene ring.

Enzyme Interactions

Studies have demonstrated that 2-amino-4,6-dichlorobenzoic acid can interact with specific enzymes, potentially through:

  • Hydrogen bonding with the amino and carboxyl groups

  • Hydrophobic interactions via the chlorinated aromatic ring

  • Electrostatic interactions involving the partially negative chlorine atoms

These interactions provide the basis for the compound's reported enzyme inhibitory properties .

Structure-Activity Relationships

Quantitative structure-toxicity relationship (QSTR) studies have examined benzoic acid derivatives, including chlorinated variants. These studies indicate that the positioning of substituents significantly affects biological activity and toxicity profiles. The specific arrangement of amino and chloro groups in 2-amino-4,6-dichlorobenzoic acid contributes to its unique biological properties compared to isomeric compounds .

CategoryClassificationDetails
Hazard CodesXiIrritant
Risk StatementsH315, H319, H335Skin irritation, Serious eye irritation, May cause respiratory irritation
Safety StatementsP261, P305+P351+P338Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
Water Hazard ClassWGK 3Highly water endangering

Comparative Analysis with Similar Compounds

2-Amino-4,6-dichlorobenzoic acid belongs to a family of halogenated aminobenzoic acids with varying substitution patterns.

Structural Analogues Comparison

CompoundCAS NumberMolecular WeightKey Differences
2-Amino-4,6-dichlorobenzoic acid20776-63-0206.03 g/molReference compound
2-Amino-4,6-difluorobenzoic acid126674-77-9173.12 g/molContains fluorine instead of chlorine at positions 4 and 6
2-Amino-4,5-dichlorobenzoic acid20776-61-8206.03 g/molChlorine atoms at positions 4 and 5 instead of 4 and 6
3-Amino-2,6-dichlorobenzoic acid50917-29-8206.03 g/molAmino group at position 3 instead of position 2
2-Amino-3,5-dichlorobenzoic acid2789-92-6206.03 g/molChlorine atoms at positions 3 and 5

These structural variations significantly impact the compounds' physical properties, chemical reactivity, and biological activities. The position of the amino group relative to the carboxylic acid function particularly affects acidity and hydrogen bonding capabilities .

Property Variation Among Analogues

Studies have shown that changing the position of chlorine atoms on the benzene ring affects:

  • Acidity and pKa values

  • Solubility profiles

  • Metabolic stability

  • Receptor binding characteristics

  • Toxicological properties

These variations highlight the importance of precise substitution patterns in determining the chemical and biological behavior of these compounds .

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